

# Application Notes and Protocols for Cross-Coupling Reactions with cataCXium® Pd G4

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## Compound of Interest

Compound Name: cataCXium Pd G4

Cat. No.: B12055705

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This document provides detailed application notes and protocols for utilizing cataCXium® Pd G4 in various palladium-catalyzed cross-coupling reactions. cataCXium® Pd G4 is a fourth-generation Buchwald palladium precatalyst known for its high reactivity, stability, and broad applicability in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.<sup>[1][2][3]</sup>

## Introduction to cataCXium® Pd G4

cataCXium® Pd G4, formally named --INVALID-LINK--[2'-(methylamino)-2-biphenyl]palladium, is a highly efficient precatalyst for a range of cross-coupling reactions.<sup>[2]</sup> A key feature of this G4 precatalyst is the methylation of the amino group on the biphenyl backbone. This modification prevents the formation of carbazole byproducts that can inhibit the reaction or complicate product purification, a known limitation of earlier generation precatalysts.<sup>[1][3]</sup> The catalyst is air, moisture, and thermally stable, and it exhibits good solubility in common organic solvents, making it convenient to handle in a laboratory setting.<sup>[3]</sup>

The activation of cataCXium® Pd G4 is designed to be facile under typical cross-coupling conditions, generating the active monoligated Pd(0) species rapidly and efficiently.<sup>[1]</sup> This process involves a base-mediated deprotonation of the N-methylamino group, followed by reductive elimination to release the active catalyst.<sup>[1]</sup>

## Applications in Cross-Coupling Reactions

cataCXium® Pd G4 is versatile and has been successfully employed in several key cross-coupling reactions, including:

- Suzuki-Miyaura Coupling: For the formation of C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bonds.[\[1\]](#)
- Buchwald-Hartwig Amination: For the formation of C-N bonds.[\[1\]](#)[\[4\]](#)
- Sonogashira Coupling: For the coupling of terminal alkynes with aryl or vinyl halides.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Other reactions such as Heck, Hiyama, Negishi, and Stille couplings.[\[2\]](#)

## Reaction Conditions: Data Summary

The following tables summarize typical reaction conditions for various cross-coupling reactions using cataCXium® Pd G4.

Table 1: Suzuki-Miyaura Coupling

Aryl Halide	Boronic Acid/Ester	Catalyst Loading (mol%)	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
4-Chloro-3-methylanisole	2,6-Difluorophenylboronic acid	2	K <sub>3</sub> PO <sub>4</sub>	t-BuOH/H <sub>2</sub> O	80	18	95
1-Bromo-4-tert-butylbenzene	Phenylboronic acid	1	K <sub>3</sub> PO <sub>4</sub>	Toluene/H <sub>2</sub> O	100	18	99
2-Bromotoluene	4-Methoxyphenylboronic acid	1	K <sub>3</sub> PO <sub>4</sub>	Toluene/H <sub>2</sub> O	100	18	98
ortho-bromoaniline derivative	Benzylboronic ester	5	Cs <sub>2</sub> CO <sub>3</sub>	2-MeTHF	80	2	95[7]

Table 2: Buchwald-Hartwig Amination (General Conditions)

Aryl Halide/Sulfonate	Amine	Catalyst Loading (mol%)	Base	Solvent	Temperature (°C)
Aryl chlorides	Primary amines	1-2	CS <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , NaOtBu	Toluene, Dioxane, THF	80-110
Aryl bromides	Secondary amines	1-2	CS <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , NaOtBu	Toluene, Dioxane, THF	RT-100
Aryl triflates	Anilines	1-2	CS <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , NaOtBu	Toluene, Dioxane, THF	RT-100

Table 3: Sonogashira Coupling (General Conditions - Copper-Free)

Aryl Halide	Terminal Alkyne	Catalyst Loading (mol%)	Base	Solvent	Temperature (°C)
Aryl iodides	Phenylacetylene	1-2	CS <sub>2</sub> CO <sub>3</sub> , Et <sub>3</sub> N, DIPEA	Toluene, DMF, Dioxane	RT-80
Aryl bromides	Propargyl alcohol	1-3	CS <sub>2</sub> CO <sub>3</sub> , Et <sub>3</sub> N, DIPEA	Toluene, DMF, Dioxane	50-100
Aryl chlorides	Various alkynes	2-5	CS <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub>	Toluene, Dioxane	80-120

## Experimental Protocols

### 4.1 General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

- To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the base (e.g.,  $K_3PO_4$ , 2.0-3.0 mmol), and cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%).
- The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent (e.g., Toluene/ $H_2O$  or t-BuOH/ $H_2O$ , 0.1-0.5 M) via syringe.
- The reaction mixture is stirred at the specified temperature (e.g., 80-100 °C) for the required time (e.g., 18 h).
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by flash column chromatography.

#### 4.2 General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of aryl halides.

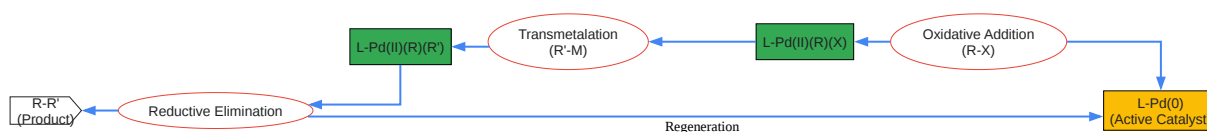
- In a glovebox or under an inert atmosphere, a reaction vial is charged with cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%), the base (e.g.,  $Cs_2CO_3$ , 1.4 mmol), and the aryl halide (1.0 mmol).
- The vial is sealed, and the amine (1.2 mmol) and the solvent (e.g., Toluene or Dioxane, 0.5 M) are added.
- The reaction is stirred at the indicated temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or GC-MS.
- Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.
- The filtrate is concentrated, and the residue is purified by column chromatography.

### 4.3 General Procedure for Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling.

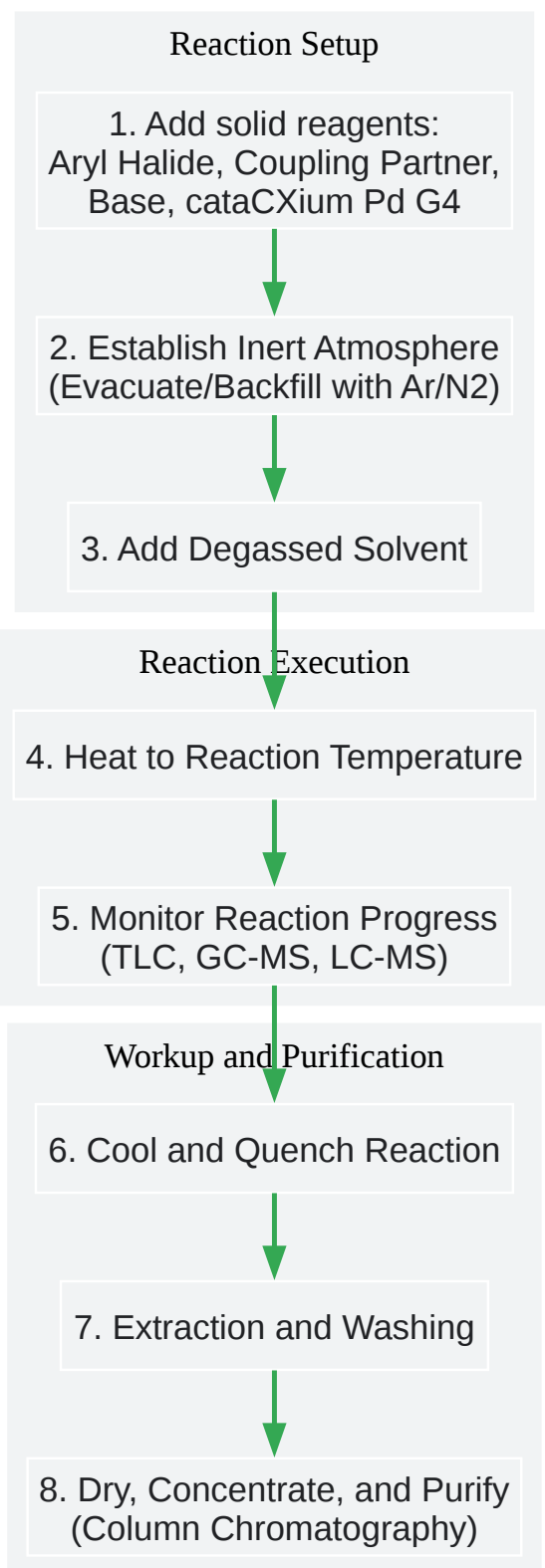
- An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), cataCXium® Pd G4 (0.01-0.02 mmol, 1-2 mol%), and a base (e.g.,  $\text{Cs}_2\text{CO}_3$ , 2.0 mmol).
- The tube is evacuated and backfilled with argon. This cycle is repeated three times.
- The terminal alkyne (1.5 mmol) and degassed solvent (e.g., Dioxane or DMF, 0.2 M) are added via syringe.
- The mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time.
- After completion, the mixture is cooled, diluted with an organic solvent, and washed with water.
- The organic phase is dried, concentrated, and the product is purified by chromatography.

## Diagrams



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Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.



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Caption: General Experimental Workflow for Cross-Coupling Reactions.

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